molecular formula C17H17NO B8584907 3,3-diphenyl-2-Piperidinone CAS No. 24056-59-5

3,3-diphenyl-2-Piperidinone

Cat. No.: B8584907
CAS No.: 24056-59-5
M. Wt: 251.32 g/mol
InChI Key: SMBVZADXTNEBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-diphenyl-2-Piperidinone is a chemical compound belonging to the piperidinone family It features a piperidine ring substituted with two phenyl groups at the 3-position and a ketone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-2-Piperidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl cyanide with phenylmagnesium bromide, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the piperidinone ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,3-diphenyl-2-Piperidinone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols or other reduced products.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted piperidinones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-diphenyl-2-Piperidinone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a model compound for understanding biological processes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-diphenyl-2-Piperidinone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Piperidine: A simpler analog with a similar ring structure but without the phenyl substitutions.

    Piperidin-2-one: Similar to 3,3-diphenyl-2-Piperidinone but lacks the phenyl groups.

    3-Phenylpiperidin-2-one: Contains only one phenyl group, making it less sterically hindered compared to this compound.

Uniqueness: this compound is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and biological activity. This structural feature makes it a valuable compound for various applications, particularly in medicinal chemistry where steric and electronic effects play crucial roles in drug design.

Properties

CAS No.

24056-59-5

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

3,3-diphenylpiperidin-2-one

InChI

InChI=1S/C17H17NO/c19-16-17(12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19)

InChI Key

SMBVZADXTNEBQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of Example 68B (14.4 g, 49.1 mmol) and 7 M ammonia in methanol (150 mL) were added to solvent-washed Raney®-nickel (72.0 g, 1227 mmol), and the mixture was stirred at room temperature for 24 hours under hydrogen (30 pounds per square inch). The mixture was filtered through a nylon membrane. The reaction mixture was concentrated. The residue was dissolved in dichloromethane/methanol (1:1) and filtered through a pad of diatomaceous earth to remove a greenish residue. The filtrate was concentrated to obtain a solid which was slurried in methanol, filtered, and dried to obtain the title compound. MS (DCI+) m/z 251 (M+H)+.
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